N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea
Overview
Description
N’-(4-Bromo-3-methylphenyl)-N,N-dimethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromo-3-methylphenyl)-N,N-dimethylurea typically involves the reaction of 4-bromo-3-methylaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:
4-Bromo-3-methylaniline+Dimethylcarbamoyl chloride→N’-(4-Bromo-3-methylphenyl)-N,N-dimethylurea
Industrial Production Methods
In an industrial setting, the production of N’-(4-Bromo-3-methylphenyl)-N,N-dimethylurea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromo-3-methylphenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Major Products
Substitution: Formation of N’-(4-azido-3-methylphenyl)-N,N-dimethylurea.
Oxidation: Formation of N’-(4-carboxy-3-methylphenyl)-N,N-dimethylurea.
Reduction: Formation of N’-(4-amino-3-methylphenyl)-N,N-dimethylurea.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Bromo-3-methylphenyl)-N,N-dimethylurea depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the dimethylurea moiety can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Chloro-3-methylphenyl)-N,N-dimethylurea: Similar structure but with a chlorine atom instead of bromine.
N’-(4-Fluoro-3-methylphenyl)-N,N-dimethylurea: Similar structure but with a fluorine atom instead of bromine.
N’-(4-Iodo-3-methylphenyl)-N,N-dimethylurea: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N’-(4-Bromo-3-methylphenyl)-N,N-dimethylurea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacological properties.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-1,1-dimethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-6-8(4-5-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNJKOXQBKJDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536200 | |
Record name | N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28170-76-5 | |
Record name | N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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